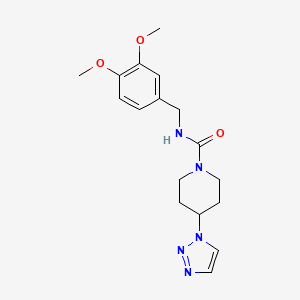

N-(3,4-dimethoxybenzyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

Description

N-(3,4-dimethoxybenzyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a 1,2,3-triazole ring at the 4-position and a 3,4-dimethoxybenzyl carboxamide group at the 1-position. The triazole moiety is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, which ensures regioselective formation of the 1,4-disubstituted triazole .

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-4-(triazol-1-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3/c1-24-15-4-3-13(11-16(15)25-2)12-18-17(23)21-8-5-14(6-9-21)22-10-7-19-20-22/h3-4,7,10-11,14H,5-6,8-9,12H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEMRNYAMNPFAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)N2CCC(CC2)N3C=CN=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide typically involves a multi-step process:

Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the use of an azide and an alkyne in the presence of a copper catalyst.

Attachment of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile.

Incorporation of the dimethoxybenzyl group: This step involves the reaction of a dimethoxybenzyl halide with the intermediate compound formed in the previous steps.

Industrial Production Methods

Industrial production of N-(3,4-dimethoxybenzyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Differentiation

- Triazole Regiochemistry: The target compound’s 1,2,3-triazole (1,4-disubstituted) contrasts with 1,2,4-triazole analogs (e.g., CAS 832741-16-9). CuAAC ensures regioselectivity, while non-catalyzed methods yield mixtures .

- Substituent Effects :

- The 3,4-dimethoxybenzyl group increases lipophilicity (logP ~2.5) compared to 2-chlorobenzyl (logP ~3.0) in CAS 832741-13-6, balancing solubility and membrane permeability.

- Carboxamide vs. Carbohydrazide : The carboxamide in the target compound offers metabolic stability, whereas carbohydrazides (e.g., CAS 832741-13-6) may exhibit higher reactivity .

Pharmacological Implications

- Metabolic Stability : The 1,2,3-triazole resists oxidative degradation better than 1,2,4-triazoles, extending half-life .

- Target Engagement : The dimethoxybenzyl group’s electron-rich aromatic system may enhance binding to serotonin or dopamine receptors compared to chlorinated analogs .

Research Findings and Data

Table 2: Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(3,4-dimethoxybenzyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological activities, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Synthesis

The compound can be described by the following molecular formula:

- Molecular Formula : C₁₅H₁₈N₄O₂

- Molecular Weight : 286.33 g/mol

The synthesis typically involves a multi-step process including the formation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by the attachment of the piperidine and methoxybenzyl groups. This method is efficient and yields compounds with high purity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for cancer cell proliferation or microbial metabolism.

- Receptor Binding : It can bind to receptors that modulate cellular pathways related to growth and survival.

Anticancer Activity

Research has demonstrated that N-(3,4-dimethoxybenzyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide exhibits significant anticancer properties. In vitro studies have shown:

- Cell Lines Tested : MCF-7 (breast cancer) and HCT-116 (colon cancer).

- IC50 Values : Ranging from 1.1 μM to 2.6 μM, indicating potent antiproliferative activity.

This performance suggests that the compound may outperform traditional chemotherapeutics such as doxorubicin and 5-fluorouracil in certain contexts .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Pathogens Tested : Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : Values comparable to established antibiotics were observed, confirming its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations affect biological activity:

| Compound | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| This Compound | Contains both 3,4-dimethoxybenzyl and triazole groups | Significant activity against MCF-7 and HCT-116 | Effective against E. coli and S. aureus |

| N-(3-methoxybenzyl)-4-(1H-1,2,3-triazole) | Lacks 4-(dimethoxybenzyl) group | Lower anticancer activity | Reduced antimicrobial efficacy |

| 1-(4-chlorophenyl)-N-(3-methoxybenzyl)-triazole | Lacks methoxybenzyl group | Variable activity depending on other substituents | Variable antimicrobial effects |

Case Studies and Research Findings

Recent studies have focused on the therapeutic potential of triazole derivatives similar to N-(3,4-dimethoxybenzyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide. For instance:

- Study on Anticancer Properties :

- Antifungal Activity Assessment :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-dimethoxybenzyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine core. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used to introduce the triazole moiety. Key steps include:

Amide bond formation between the piperidine and carboxamide group under carbodiimide coupling conditions (e.g., EDCl/HOBt) .

Triazole ring installation via CuAAC, requiring precise temperature control (60–80°C) and inert atmosphere to minimize side reactions .

- Critical parameters: Solvent choice (e.g., DMF for solubility), pH (neutral to slightly basic), and purification via column chromatography or recrystallization .

Q. How can the compound’s structural integrity be validated post-synthesis?

- Methodological Answer: Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the triazole and substitution patterns on the piperidine and benzyl groups .

- Mass spectrometry (HRMS) for molecular weight verification .

- X-ray crystallography (if crystalline) to resolve 3D conformation, particularly the orientation of the dimethoxybenzyl group relative to the triazole .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Methodological Answer: Screen for target engagement using:

- Enzyme inhibition assays (e.g., kinase or protease panels) due to the triazole’s metal-binding capacity .

- Receptor binding studies (e.g., GPCRs or ion channels) using radioligand displacement assays, given the piperidine-carboxamide scaffold’s prevalence in neuroactive compounds .

- Cellular viability assays (e.g., MTT) to evaluate cytotoxicity in relevant cell lines .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

- Methodological Answer:

- Perform docking simulations (e.g., AutoDock Vina) to predict binding poses with targets like carbonic anhydrase or serotonin receptors, leveraging the triazole’s π-π stacking potential .

- Use molecular dynamics (MD) to assess stability of ligand-receptor complexes over time, focusing on hydrogen bonding between the carboxamide and catalytic residues .

- Validate predictions with site-directed mutagenesis of key binding-site residues .

Q. What strategies resolve contradictions in SAR data for analogs with varying substituents on the benzyl group?

- Methodological Answer:

- Comparative meta-analysis of published analogs (e.g., chloro vs. methoxy substituents) to identify trends in potency and selectivity .

- Free-Wilson analysis to deconvolute substituent contributions to activity, controlling for variables like lipophilicity (clogP) and steric effects .

- Crystallographic comparison of analog-target complexes to pinpoint steric clashes or electronic mismatches .

Q. How can metabolic stability be improved without compromising target affinity?

- Methodological Answer:

- Prodrug design : Mask the carboxamide as an ester to enhance membrane permeability, with enzymatic cleavage in target tissues .

- Isosteric replacement : Substitute the triazole with a bioisostere (e.g., oxadiazole) to reduce CYP450-mediated oxidation .

- Deuterium incorporation at metabolically labile sites (e.g., benzylic positions) to slow degradation .

Key Considerations for Experimental Design

- Contradiction Management : Discrepancies in enzymatic activity (e.g., CA IX vs. CA II inhibition) may arise from differential protonation states in assay buffers; validate under physiological pH .

- Scale-Up Challenges : Multi-step syntheses risk accumulating impurities; implement in-line PAT (Process Analytical Technology) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.